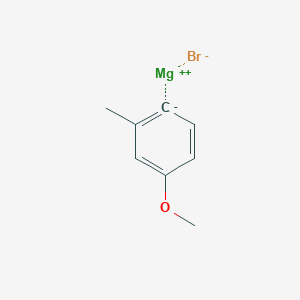

4-氯-6-乙氧基喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-6-ethoxyquinazoline is a compound that belongs to the quinazoline family, which is a class of heterocyclic aromatic organic compounds. Quinazolines are known for their diverse range of biological activities and are often used as key intermediates in the synthesis of pharmaceuticals, including anticancer, antimalarial, antidiabetic, and antiviral agents .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple and readily available raw materials. For instance, the synthesis of 6-hydroxy-2,4-diaminoquinazolines utilizes a solid-phase bound intermediate, which allows for sequential substitution of chlorines to yield the desired compounds with high purity . Another example is the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, which involves selective nucleophilic attack and crystallizes in the orthorhombic system . Additionally, the synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, an important intermediate for EGFR and HER-2 kinase inhibitors, demonstrates the use of the Gould-Jacobs methodology, although it requires high temperatures that can lead to low yields and byproduct formation .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often confirmed using various spectroscopic techniques such as IR, MS, and 1H-NMR. For example, the structure of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was confirmed using 1H NMR and MS spectrum . X-ray crystallography is also used to determine the crystal structure, as seen in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, which revealed an orthorhombic crystal system .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions with different reagents to yield novel compounds. For instance, 2-ethoxy-4-chloroquinazoline reacts with nitrogen nucleophiles to produce a range of derivatives, including triazoloquinazolines and sugar hydrazones with potential antimicrobial activity . The reactivity of these compounds can be manipulated to create diverse chemical structures, which can be further modified for enhanced biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. These properties are crucial for their biological activity and pharmaceutical applications. For example, the compound 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline acts as an effective inhibitor on the proliferation of a lung cancer cell line, which is likely due to its specific chemical structure and the presence of functional groups that interact with biological targets . The synthesis methods often aim to optimize these properties by introducing various substituents to the quinazoline core.

科学研究应用

抗癌药物开发

已经研究了4-氯-6-乙氧基喹唑啉衍生物在抗癌治疗中的潜力。例如,4-氯-6-乙氧基喹唑啉的衍生物N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺展示了强大的诱导凋亡特性,并在人类乳腺癌和其他小鼠异种移植癌模型中表现出高效性,同时具有出色的血脑屏障穿透性 (Sirisoma et al., 2009)。

喹唑啉衍生物的合成

该化合物已被用于合成各种喹唑啉衍生物。例如,研究表明2-乙氧基-4-氯喹唑啉在合成具有抗微生物活性的新型喹唑啉衍生物中的实用性 (El-Hashash et al., 2011)。另一项研究展示了从2-苯胺基甲醛合成4-氯-8-甲氧基喹唑啉,这是各种喹唑啉衍生物的前体 (Jiang Jia-mei, 2010)。

微管聚合抑制剂

已经优化了4-氯-6-乙氧基喹唑啉衍生物用作微管聚合抑制剂,靶向秋水仙碱位点。这些化合物显示出显著的体外细胞毒活性和在抑制微管组装方面的潜力,为开发新的抗癌药物提供了见解 (Wang et al., 2014)。

金属离子化学传感器

一些4-氯-6-乙氧基喹唑啉的衍生物已被表征为化学传感器,特别用于检测镉等金属离子。这种应用在监测废水和食品中Cd^2+浓度方面至关重要 (Prodi et al., 2001)。

抗氧化性质

关于乙氧基喹唑啉的研究突出了其作为动物饲料中使用的抗氧化剂的作用。这项研究提供了有关这类化合物的抗氧化性质和潜在健康影响的见解 (Blaszczyk et al., 2013)。

安全和危害

未来方向

属性

IUPAC Name |

4-chloro-6-ethoxyquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-2-14-7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWPZLGHHNOKML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=CN=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473773 |

Source

|

| Record name | 4-chloro-6-ethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-ethoxyquinazoline | |

CAS RN |

155960-92-2 |

Source

|

| Record name | 4-Chloro-6-ethoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155960-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-6-ethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)

![Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate](/img/structure/B136401.png)

![N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B136417.png)